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Compound of Interest

Compound Name: Fomesafen-d3

Cat. No.: B12370010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and analytical methodologies related to Fomesafen-d3. Fomesafen-d3 is the deuterated

analog of Fomesafen, a selective herbicide. The incorporation of deuterium (d3) on the

methoxy group makes it an ideal internal standard for quantitative analysis of Fomesafen in

various matrices.

Chemical Structure and Properties
Fomesafen-d3 shares a virtually identical chemical structure with Fomesafen, with the key

difference being the substitution of three hydrogen atoms with deuterium atoms on the N-

methylsulfonyl group.

Chemical Structure of Fomesafen-d3

Note: The exact position of the deuterated methyl group is on the sulfonylamide nitrogen.

Physicochemical Properties
Specific experimental data for the physicochemical properties of Fomesafen-d3 are not readily

available in the public domain. However, the properties are expected to be very similar to those

of the non-deuterated Fomesafen, with a slight increase in molecular weight due to the

presence of deuterium. The following table summarizes the known properties of Fomesafen,

which can be used as a close approximation for Fomesafen-d3.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12370010?utm_src=pdf-interest
https://www.benchchem.com/product/b12370010?utm_src=pdf-body
https://www.benchchem.com/product/b12370010?utm_src=pdf-body
https://www.benchchem.com/product/b12370010?utm_src=pdf-body
https://www.benchchem.com/product/b12370010?utm_src=pdf-body
https://www.benchchem.com/product/b12370010?utm_src=pdf-body
https://www.benchchem.com/product/b12370010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₁₅H₇D₃ClF₃N₂O₆S [1]

Molecular Weight 441.80 g/mol N/A

Appearance White crystalline solid [2]

Melting Point 220-221 °C [2]

pKa 2.83 [3]

Solubility (in water at 20°C) ~50 mg/L (pH dependent) [4]

LogP (octanol-water partition

coeff.)
2.9 (pH 1)

Vapor Pressure (at 20°C) <7.5 x 10⁻⁷ mmHg

CAS Number (Fomesafen) 72178-02-0

Note: The molecular weight of Fomesafen-d3 is calculated based on the substitution of three

protons with deuterons. Other physicochemical properties are for the non-deuterated

Fomesafen and are expected to be very similar for Fomesafen-d3.

Mechanism of Action: Protoporphyrinogen Oxidase
(PPO) Inhibition
Fomesafen, and by extension Fomesafen-d3, acts as a potent inhibitor of the enzyme

protoporphyrinogen oxidase (PPO). This enzyme is crucial in the biosynthesis of both

chlorophyll in plants and heme in animals. PPO catalyzes the oxidation of protoporphyrinogen

IX to protoporphyrin IX.

Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then leaks from its

normal location in the plastid. In the cytoplasm, it is non-enzymatically oxidized to

protoporphyrin IX. This accumulated protoporphyrin IX, in the presence of light and oxygen,

generates highly reactive singlet oxygen, which causes rapid lipid peroxidation and destruction

of cell membranes, ultimately leading to cell death.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.medchemexpress.com/fomesafen-d3.html
https://pubchem.ncbi.nlm.nih.gov/compound/Fomesafen
https://pubchem.ncbi.nlm.nih.gov/compound/Fomesafen
https://www.apvma.gov.au/sites/default/files/publication/79301-public_release_summary_on_fomesafen_in_the_product_reflex_herbicide.pdf
https://en.wikipedia.org/wiki/Fomesafen
https://www.benchchem.com/product/b12370010?utm_src=pdf-body
https://www.benchchem.com/product/b12370010?utm_src=pdf-body
https://www.benchchem.com/product/b12370010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway of PPO Inhibition

Protoporphyrinogen IX

Protoporphyrinogen
Oxidase (PPO)

Substrate

Accumulation of
Protoporphyrinogen IX

Leads to

Protoporphyrin IX

Catalyzes

Fomesafen / Fomesafen-d3
Inhibits

Heme / ChlorophyllBiosynthesis

Reactive Oxygen
Species (ROS)

Photosensitization
(Light, O2)

Non-enzymatic
Oxidation Forms excess

Lipid Peroxidation &
Cell Membrane Damage

Click to download full resolution via product page

Caption: Mechanism of Fomesafen's herbicidal action via PPO inhibition.

Synthesis of Fomesafen-d3
A specific, detailed synthesis protocol for Fomesafen-d3 is not publicly available. However, it

can be inferred from the synthesis of Fomesafen and general deuteration techniques. The

synthesis of Fomesafen typically involves the reaction of 5-(2-chloro-4-

(trifluoromethyl)phenoxy)-2-nitrobenzoyl chloride with methanesulfonamide.

To produce Fomesafen-d3, a deuterated methanesulfonamide (CD₃SO₂NH₂) would be used in

the final step of the synthesis. Deuterated methanesulfonamide can be synthesized from

deuterated methyl iodide (CD₃I) or other deuterated methylating agents.

Logical Workflow for Fomesafen-d3 Synthesis
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Starting Materials
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Caption: Inferred synthetic pathway for Fomesafen-d3.

Experimental Protocols
Fomesafen-d3 is primarily used as an internal standard for the quantification of Fomesafen in

various samples, including environmental and biological matrices. The following are

representative protocols for sample preparation and analysis.

Sample Preparation using QuEChERS (Quick, Easy,
Cheap, Effective, Rugged, and Safe)
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This protocol is a modified QuEChERS method suitable for the extraction of Fomesafen from

solid matrices like soil or agricultural products.

Materials:

Homogenized sample (e.g., 10 g of soil or plant material)

Fomesafen-d3 internal standard solution (e.g., 10 µg/mL in acetonitrile)

Acetonitrile (ACN) with 1% acetic acid

Anhydrous magnesium sulfate (MgSO₄)

Sodium chloride (NaCl)

Primary secondary amine (PSA) sorbent

C18 sorbent

Centrifuge tubes (50 mL and 2 mL)

Centrifuge

Vortex mixer

Procedure:

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

Add a known amount of Fomesafen-d3 internal standard solution (e.g., 100 µL of 10 µg/mL

solution).

Add 10 mL of ACN with 1% acetic acid.

Cap the tube and vortex vigorously for 1 minute.

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

Immediately cap and shake vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.

Transfer the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing 150 mg of

anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

Vortex for 30 seconds.

Centrifuge at high speed (e.g., 10,000 rcf) for 5 minutes.

The resulting supernatant is ready for LC-MS/MS analysis.

Quantitative Analysis by HPLC-MS/MS
Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

Chromatographic Conditions (Representative):

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient: Start with 95% A, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return

to initial conditions and equilibrate for 3 min.

Flow Rate: 0.3 mL/min

Column Temperature: 40 °C

Injection Volume: 5 µL

Mass Spectrometry Conditions (Representative):

Ionization Mode: Negative ESI
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Multiple Reaction Monitoring (MRM) Transitions:

Fomesafen: Precursor ion (m/z) 437.0 → Product ion (m/z) 316.0

Fomesafen-d3: Precursor ion (m/z) 440.0 → Product ion (m/z) 319.0

Collision Energy and other MS parameters: Optimize for the specific instrument.

Experimental Workflow for Quantitative Analysis
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Caption: Workflow for Fomesafen analysis using Fomesafen-d3 as an internal standard.
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Spectroscopic Data
Specific experimental spectra for Fomesafen-d3 are not widely published. The following

provides an overview of the expected spectroscopic characteristics based on the data available

for Fomesafen.

Mass Spectrometry (MS)
The mass spectrum of Fomesafen-d3 will be a key identifier. In negative ion mode ESI-MS, the

deprotonated molecule [M-H]⁻ will be observed at m/z 440.0, which is 3 units higher than that

of Fomesafen (m/z 437.0). The fragmentation pattern in MS/MS will also show a corresponding

3-unit mass shift in fragments containing the deuterated methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum of Fomesafen-d3, the characteristic singlet corresponding to the N-

methyl protons in Fomesafen (around 3.4 ppm) will be absent. The signals for the aromatic

protons will remain largely unchanged. In the ¹³C NMR spectrum, the signal for the N-methyl

carbon will be observed as a multiplet due to coupling with deuterium, and it may be slightly

shifted upfield compared to the corresponding signal in Fomesafen.

Infrared (IR) Spectroscopy
The IR spectrum of Fomesafen-d3 is expected to be very similar to that of Fomesafen. The

most significant difference will be the C-D stretching vibrations, which will appear at a lower

frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-

3000 cm⁻¹) of the methyl group in Fomesafen.

Conclusion
Fomesafen-d3 is an essential tool for the accurate and precise quantification of the herbicide

Fomesafen in various analytical applications. Its chemical and physical properties are nearly

identical to the parent compound, making it an excellent internal standard. This guide provides

researchers, scientists, and drug development professionals with the fundamental knowledge

of its chemical structure, properties, mechanism of action, and detailed experimental protocols

for its use in quantitative analysis. While specific experimental data for Fomesafen-d3 is
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limited, the information provided for Fomesafen serves as a reliable proxy for most

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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